molecular formula C19H38O4 B14694898 Methyl 9,12-dihydroxyoctadecanoate CAS No. 25751-91-1

Methyl 9,12-dihydroxyoctadecanoate

Cat. No.: B14694898
CAS No.: 25751-91-1
M. Wt: 330.5 g/mol
InChI Key: UKNGKBIZPRALLX-UHFFFAOYSA-N
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Description

Methyl 9,12-dihydroxyoctadecanoate is a methyl ester derivative of octadecanoic acid (stearic acid) featuring hydroxyl groups at the 9th and 12th carbon positions. These compounds are typically synthesized via oxidation or microbial hydration of unsaturated fatty acid precursors (e.g., oleate or ricinoleate) and are studied for their biological activities, including cytotoxicity .

Properties

CAS No.

25751-91-1

Molecular Formula

C19H38O4

Molecular Weight

330.5 g/mol

IUPAC Name

methyl 9,12-dihydroxyoctadecanoate

InChI

InChI=1S/C19H38O4/c1-3-4-5-9-12-17(20)15-16-18(21)13-10-7-6-8-11-14-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3

InChI Key

UKNGKBIZPRALLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC(CCCCCCCC(=O)OC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9,12-dihydroxyoctadecanoate can be synthesized through the hydroxylation of unsaturated methyl esters. One common method involves the use of cetyltrimethylammonium permanganate (CTAP) as a hydroxylating agent. The reaction is typically carried out under solvent-free conditions, and the progress is monitored using techniques such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS) .

Industrial Production Methods

Industrial production of this compound often involves the extraction of oil from seeds, followed by urea adduct complexation to isolate the desired unsaturated methyl esters. These esters are then subjected to hydroxylation using CTAP or similar reagents to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 9,12-dihydroxyoctadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Methyl 9,12-dihydroxyoctadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 9,12-dihydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 9th and 12th positions play a crucial role in its reactivity and biological activity. These groups can form hydrogen bonds with target molecules, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 9,12-dihydroxyoctadecanoate’s structural analogs based on synthesis, physical properties, and biological activities, as inferred from the evidence.

Physical and Chemical Properties

Compound Hydroxy Positions Physical State Melting Point Purity/Concentration Source/Synthesis
Methyl 9,10-dihydroxyoctadecanoate 9,10 Not specified Not reported 7.88% in mixture Oxidation of methyl oleate
Methyl 10,12-dihydroxyoctadecanoate 10,12 Not specified Not reported Not specified Microbial hydration
Methyl 12-hydroxyoctadecanoate 12 Solid Not reported >98% Synthetic (Larodan)

Stability and Handling

  • Methyl 12-hydroxyoctadecanoate is stored as a solid at freezer temperatures to maintain stability .
  • General handling precautions for fatty acid esters (e.g., avoiding inhalation, skin contact) apply, as seen in safety protocols for methyl dodecanoate .

Key Research Findings and Gaps

  • Positional Isomerism: The placement of hydroxyl groups (9,10 vs.
  • Analytical Challenges : Mass spectrometry and comparative fragmentation are critical for distinguishing between dihydroxy isomers .
  • Data Limitations : The evidence lacks direct information on the 9,12-dihydroxy isomer , highlighting a need for targeted studies on its synthesis, properties, and bioactivity.

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